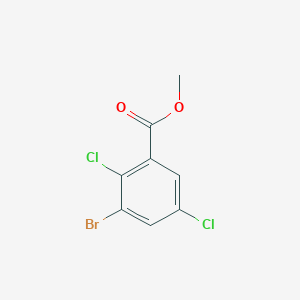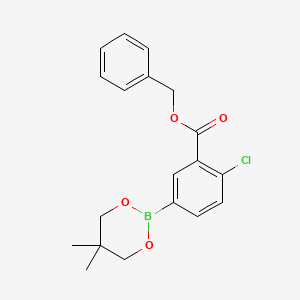
Methyl 3-bromo-2,5-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-2,5-dichlorobenzoate: is an organic compound with the molecular formula C8H5BrCl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine, chlorine, and chlorine atoms, respectively. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
作用机制
Target of Action
Methyl 3-bromo-2,5-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Its bioavailability could be influenced by factors such as its lipophilicity and molecular weight (283.94) . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature , as suggested by its storage temperature of 2-8°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment. More research is needed to understand these potential influences.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,5-dichlorobenzoate can be synthesized through the esterification of 3-bromo-2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2,5-dichlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-bromo-2,5-dichlorobenzoic acid.
Oxidation: Complex aromatic compounds with additional functional groups.
科学研究应用
Chemistry: Methyl 3-bromo-2,5-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of new drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
相似化合物的比较
- Methyl 3-bromo-2-chlorobenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison: Methyl 3-bromo-2,5-dichlorobenzoate is unique due to the presence of both bromine and two chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, methyl 3-bromo-2-chlorobenzoate has only one chlorine atom, which may result in different reactivity and applications .
属性
IUPAC Name |
methyl 3-bromo-2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVBWKRRWAFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)



![2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B6328136.png)






![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate](/img/structure/B6328172.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)
